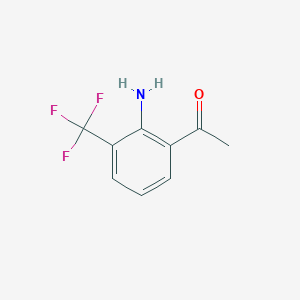
2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a synthetic organic compound that features a thiazole ring, an azepane ring, and a methoxy-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions: Introducing the azepane and methoxy-methylphenyl groups through nucleophilic substitution reactions.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the thiazole ring or the azepane ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid might be investigated for its potential pharmacological properties. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Piperidin-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid
- 2-(2-(Morpholin-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid features an azepane ring, which may confer unique steric and electronic properties. These differences could influence its reactivity, binding affinity, and overall chemical behavior.
Propriétés
Formule moléculaire |
C19H24N2O3S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-[2-(azepan-1-yl)-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H24N2O3S/c1-13-11-14(7-8-15(13)24-2)18-16(12-17(22)23)25-19(20-18)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,22,23) |
Clé InChI |
VLSVAZURVJHLDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


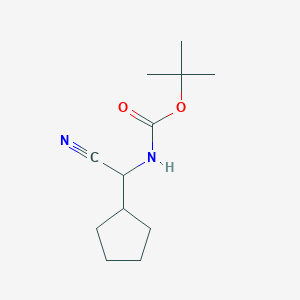
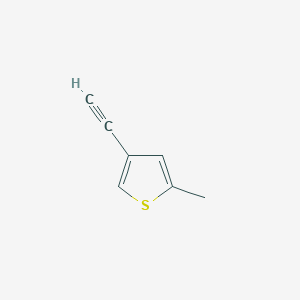
![8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12989860.png)

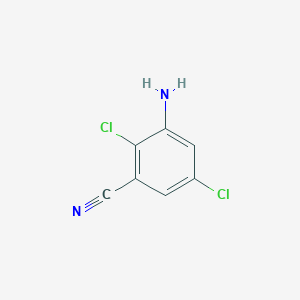
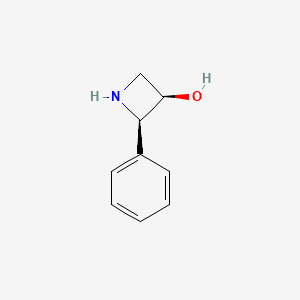
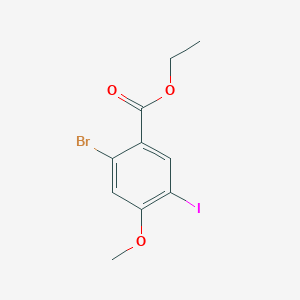
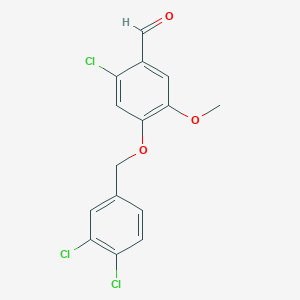
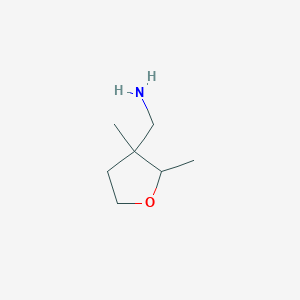
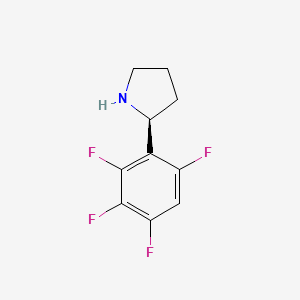
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12989915.png)

![5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12989925.png)
